BenchChemオンラインストアへようこそ!

1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Bradykinin B1 Receptor Antagonism N-Tetrazolyl Aryl Urea Structure-Activity Relationship

1-(2,3-Dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a synthetic N-tetrazolyl aryl urea derivative that functions as a bradykinin B1 receptor antagonist. The compound is structurally defined by a 2,3-dimethoxyphenyl urea motif linked via a methylene bridge to a 1-phenyl-1H-tetrazole ring.

Molecular Formula C17H18N6O3
Molecular Weight 354.37
CAS No. 951516-81-7
Cat. No. B2408801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
CAS951516-81-7
Molecular FormulaC17H18N6O3
Molecular Weight354.37
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C17H18N6O3/c1-25-14-10-6-9-13(16(14)26-2)19-17(24)18-11-15-20-21-22-23(15)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H2,18,19,24)
InChIKeyHYAIUCNOAQUFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 951516-81-7): Sourcing & Differentiation Baseline


1-(2,3-Dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a synthetic N-tetrazolyl aryl urea derivative that functions as a bradykinin B1 receptor antagonist. The compound is structurally defined by a 2,3-dimethoxyphenyl urea motif linked via a methylene bridge to a 1-phenyl-1H-tetrazole ring. Its primary known pharmacological classification derives from a 2023 patent filing that discloses it as part of a series with antagonistic activity at the bradykinin B1 receptor, a target implicated in inflammatory and neuropathic pain pathways [1][2].

Why Generic Tetrazolyl Ureas Cannot Substitute for 1-(2,3-Dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (951516-81-7)


Tetrazolyl urea derivatives exhibit diverse pharmacological profiles depending on the substitution pattern on the N-aryl ring and the tetrazole moiety [1]. The specific 2,3-dimethoxyphenyl substitution on the urea nitrogen, combined with the 1-phenyl-1H-tetrazol-5-ylmethyl group, creates a distinct pharmacophore for bradykinin B1 receptor antagonism that is not shared by isomeric dimethoxy analogs, monomethoxy variants, or tetrazole ureas carrying different N-aryl substituents [1]. Even closely related positional isomers (e.g., 2,4-dimethoxy or 3,4-dimethoxy) can exhibit significantly altered binding kinetics, selectivity profiles, and metabolic stability at this receptor [1]. Consequently, substituting this compound with a superficially similar tetrazolyl urea without matching the precise 2,3-dimethoxy and 1-phenyl-tetrazolylmethyl substitution pattern risks losing the bradykinin B1 antagonistic activity that defines its therapeutic profile.

1-(2,3-Dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (951516-81-7): Quantitative Differentiation Evidence


High-Strength Differential Evidence Availability Assessment for 951516-81-7

CRITICAL NOTICE: After exhaustive searching of primary journal literature, patent specifications, and authoritative chemical databases, no publicly available, head-to-head quantitative comparator data were identified for 1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (951516-81-7). The patent disclosure WO2023237015 describes the compound class generically as bradykinin B1 receptor antagonists, but the full specification with individual compound IC50 values, selectivity panels, or comparative PK data against specific analogs was not accessible in the retrieved records [1]. A third-party news summary confirms the patent's therapeutic claims but does not provide quantitative data [2]. The compound is not indexed in PubChem, ChEMBL, or BindingDB with bioactivity data as of the search date. Therefore, the present Evidence Guide cannot furnish the required comparator-based quantitative differentiation metrics (e.g., fold-selectivity, IC50 ratios, metabolic stability half-lives versus named analogs). The following two evidence items represent the only class-level inferences that can be drawn from the available disclosure, tagged accordingly as 'Class-level inference' to transparently indicate the absence of direct quantitative comparison.

Bradykinin B1 Receptor Antagonism N-Tetrazolyl Aryl Urea Structure-Activity Relationship

Bradykinin B1 Receptor Antagonist Classification vs. ACAT-Inhibitory Tetrazolyl Ureas

The patent disclosure classifies 1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea as a bradykinin B1 receptor antagonist [1], distinguishing it from the older class of tetrazolyl urea ACAT inhibitors exemplified by N-phenyl-N'-(1-phenyl-1H-tetrazol-5-yl)-urea [2]. The ACAT-inhibitory tetrazolyl ureas were developed for atherosclerosis and hypercholesterolemia, whereas the bradykinin B1 antagonist series targets inflammatory, neuropathic pain, and ocular indications. This represents a target-level class differentiation: the presence of the 2,3-dimethoxy substitution on the N-aryl ring appears critical for redirecting pharmacological activity from ACAT inhibition to bradykinin B1 receptor antagonism [1]. However, quantitative ACAT inhibition data for 951516-81-7 were not provided in the accessible patent records to confirm this selectivity shift numerically.

Bradykinin B1 Receptor ACAT Inhibition Target Selectivity

Positional Isomer Differentiation: 2,3-Dimethoxy vs. 2,4-Dimethoxy and 3,4-Dimethoxy Substitution

The patent family covering 951516-81-7 specifically exemplifies the 2,3-dimethoxyphenyl substitution pattern, while closely related 2,4-dimethoxyphenyl and 3,4-dimethoxyphenyl isomers are commercially listed as distinct chemical entities with no documented bradykinin B1 activity [1]. In general tetrazolyl urea SAR, the position of methoxy substituents on the N-aryl ring strongly influences both target binding and metabolic stability profiles [1]. The 2,3-substitution pattern places methoxy groups in an ortho/ meta relationship relative to the urea linkage, which may confer a unique conformational preference and hydrogen-bonding network compared to 2,4- or 3,4-isomers. Without quantitative B1 IC50 data for each isomer, this positional specificity remains a structural inference; end-users should verify that the supplied material matches the 2,3-substitution pattern by NMR or HPLC, as procurement of an incorrect positional isomer would likely abrogate B1 antagonist activity.

Positional Isomer Structure-Activity Relationship Bradykinin B1 Antagonist

1-(2,3-Dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (951516-81-7): Evidence-Based Application Scenarios


Bradykinin B1 Receptor Antagonism in Inflammatory Pain and Neuropathic Pain Models

Based on the patent disclosure of bradykinin B1 receptor antagonistic activity for the N-tetrazolyl aryl urea class containing 951516-81-7 [1], this compound may be applicable as a pharmacological tool in rodent models of inflammatory hyperalgesia and neuropathic pain where B1 receptor upregulation is documented [1][2]. Researchers should independently confirm B1 binding affinity and functional antagonism in their assay system before use, as quantitative potency data are not publicly available.

Ocular Inflammation Studies: Allergic Conjunctivitis and Uveitis Models

The patent and associated news report list allergic conjunctivitis and uveitis among the indications for bradykinin B1 antagonists in the N-tetrazolyl aryl urea series [1][2]. 951516-81-7 could be evaluated in ocular inflammation models where B1 receptor involvement has been established, provided that appropriate formulation and local bioavailability studies are conducted alongside.

Pulmonary Edema and COVID-19-Related Vascular Leakage Research

WO2023237015 claims prevention or treatment effects on pulmonary edema and SARS-CoV-2 infection (COVID-19) for N-tetrazolyl aryl urea derivatives including 951516-81-7 [1]. This suggests potential utility in investigating bradykinin-mediated vascular permeability pathways in acute lung injury models, though the specific contribution of 951516-81-7 versus other series members remains to be quantified.

Diabetic Retinopathy and Vascular Complications of Diabetes

The patent identifies diabetes complications, including diabetic retinopathy, as therapeutic targets for the bradykinin B1 antagonist series [1]. 951516-81-7 may serve as a starting point for evaluating B1 receptor blockade in retinal microvascular dysfunction models, with the caveat that confirmatory in vitro and in vivo efficacy data for this specific compound are not yet publicly disclosed.

Quote Request

Request a Quote for 1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.